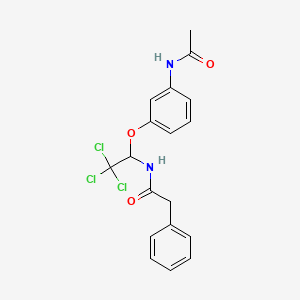![molecular formula C13H16Cl3N2O6P B11709648 Diethyl {2,2,2-trichloro-1-[(3-nitrophenyl)formamido]ethyl}phosphonate](/img/structure/B11709648.png)
Diethyl {2,2,2-trichloro-1-[(3-nitrophenyl)formamido]ethyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {2,2,2-trichloro-1-[(3-nitrophenyl)formamido]ethyl}phosphonate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a phosphonate group, a trichloromethyl group, and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {2,2,2-trichloro-1-[(3-nitrophenyl)formamido]ethyl}phosphonate typically involves the reaction of diethyl phosphonate with 2,2,2-trichloro-1-[(3-nitrophenyl)formamido]ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl {2,2,2-trichloro-1-[(3-nitrophenyl)formamido]ethyl}phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with typical conditions including ambient to elevated temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phosphonate oxides, reduction may produce amino derivatives, and substitution reactions can result in a variety of substituted phosphonates.
Applications De Recherche Scientifique
Diethyl {2,2,2-trichloro-1-[(3-nitrophenyl)formamido]ethyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which diethyl {2,2,2-trichloro-1-[(3-nitrophenyl)formamido]ethyl}phosphonate exerts its effects involves interactions with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and other proteins involved in phosphorylation processes. The trichloromethyl and nitrophenyl groups contribute to the compound’s reactivity and specificity in these interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl {2,2,2-trichloro-1-[(4-methylbenzene)sulfonamido]ethyl}phosphonate
- Diethyl {2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate
Uniqueness
Diethyl {2,2,2-trichloro-1-[(3-nitrophenyl)formamido]ethyl}phosphonate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions and reactivity patterns that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C13H16Cl3N2O6P |
|---|---|
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
3-nitro-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)benzamide |
InChI |
InChI=1S/C13H16Cl3N2O6P/c1-3-23-25(22,24-4-2)12(13(14,15)16)17-11(19)9-6-5-7-10(8-9)18(20)21/h5-8,12H,3-4H2,1-2H3,(H,17,19) |
Clé InChI |
WEPBQRMTZISEFA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone](/img/structure/B11709566.png)
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide](/img/structure/B11709572.png)

![2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11709584.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11709590.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11709605.png)

![3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11709619.png)

![1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11709625.png)
![(1E)-1-[1-(Adamantan-1-YL)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11709626.png)
![Ethyl 2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709630.png)

